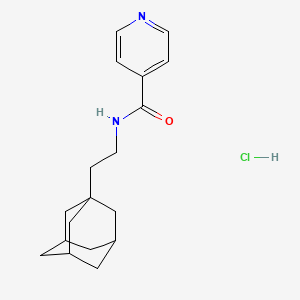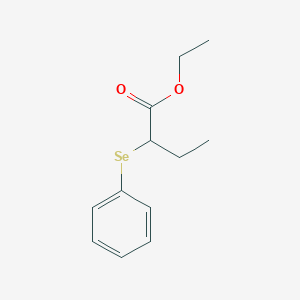
dimethoxyborane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethoxyborane, also known as borane dimethoxy, is a chemical compound with the formula BH(OCH₃)₂. It is a boron-containing compound that is used in various chemical reactions and industrial applications. This compound is known for its reducing properties and is often used as a reagent in organic synthesis.
Vorbereitungsmethoden
Dimethoxyborane can be synthesized through several methods. One common method involves the reaction of trimethoxyboroxine, sodium borohydride, and trimethyl borate in diethylene glycol dimethyl ether solvent at 70°C under atmospheric pressure. The reaction mixture is then distilled to increase the purity of this compound . Another method involves the reaction of diborane with trimethyl borate . Industrial production methods often utilize sodium borohydride as a starting material due to its cost-effectiveness .
Analyse Chemischer Reaktionen
Dimethoxyborane undergoes various chemical reactions, including:
Reduction Reactions: this compound is a strong reducing agent and can reduce a variety of organic and inorganic compounds.
Hydrolysis: When this compound reacts with water, it undergoes hydrolysis to form boric acid, methanol, and hydrogen.
Substitution Reactions: this compound can participate in substitution reactions where the methoxy groups are replaced by other functional groups.
Common reagents used in these reactions include water, alcohols, and other nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Dimethoxyborane has several scientific research applications, including:
Organic Synthesis: It is used as a reducing agent in the synthesis of various organic compounds.
Catalysis: This compound is used as a catalyst in the production of resins, waxes, paints, and varnishes.
Material Science: It is used in the preparation of boric acids, which have applications in material science and industrial processes.
Wirkmechanismus
The mechanism of action of dimethoxyborane involves its ability to donate electrons and act as a reducing agent. It can transfer hydride ions to other molecules, facilitating reduction reactions. The molecular targets and pathways involved depend on the specific reaction and the compounds being reduced.
Vergleich Mit ähnlichen Verbindungen
Dimethoxyborane is similar to other boron-containing compounds such as trimethyl borate and diborane. it is unique in its specific reducing properties and its ability to participate in a wide range of chemical reactions. Similar compounds include:
Trimethyl Borate (B(OCH₃)₃): Used as a solvent and catalyst in various industrial processes.
Diborane (B₂H₆): A highly reactive boron hydride used in organic synthesis and as a reducing agent.
This compound stands out due to its versatility and effectiveness as a reducing agent in both organic and inorganic chemistry.
Eigenschaften
CAS-Nummer |
4542-61-4 |
|---|---|
Molekularformel |
C2H7BO2 |
Molekulargewicht |
73.89 g/mol |
IUPAC-Name |
dimethoxyborane |
InChI |
InChI=1S/C2H7BO2/c1-4-3-5-2/h3H,1-2H3 |
InChI-Schlüssel |
VAWRKITUPUFMHV-UHFFFAOYSA-N |
Kanonische SMILES |
B(OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Imidazo[1,2-a]pyridine-7-carboxylic acid, 2-methyl-, ethyl ester](/img/structure/B14173913.png)




![1H-Pyrrolo[2,3-B]pyridine, 1-(methylsulfonyl)-4-(1-piperazinyl)-](/img/structure/B14173944.png)


![4-[(2-Aminoethyl)carbamoyl]-3-methoxybenzene-1-sulfonic acid](/img/structure/B14173978.png)





